Herbicidal Germination Inhibition ≥70% at 100 ppm on Radish Seeds, Surpassing the 4-Hydroxy Analog
In a direct head-to-head comparison of substituted cinnamanilides for pre-emergent herbicidal activity on radish (Raphanus sativus L. var. Japanese White) seeds, 4-methoxycinnamanilide (the target compound) demonstrated greater than 70% germination inhibition at 100 ppm, whereas its closest structural analog, 4-hydroxycinnamanilide, was the only compound in the entire tested series that failed to reach 70% inhibition at the same concentration [1]. The commercial standard metribuzin was used as a positive control; the best-performing analog (2-chloro-4′-hydroxycinnamanilide) was described as being 'at par with metribuzin at all concentrations,' while 4-methoxycinnamanilide was reported among the group achieving >70% inhibition but not stated to reach metribuzin equivalence [1].
| Evidence Dimension | Radish seed germination inhibition at 100 ppm |
|---|---|
| Target Compound Data | >70% inhibition at 100 ppm (exact percentage not individually tabulated in abstract) |
| Comparator Or Baseline | 4-Hydroxycinnamanilide: <70% inhibition at 100 ppm (the only analog below this threshold); 2-Chloro-4′-hydroxycinnamanilide: 'at par with metribuzin'; Metribuzin (commercial standard): reference level |
| Quantified Difference | Target compound surpasses 70% threshold vs. 4-hydroxy analog falls below; 4-methoxy substitution restores activity lost with 4-hydroxy substitution |
| Conditions | Radish (Raphanus sativus L. var. Japanese White) seed germination assay; concentrations tested at 50, 100, and 200 ppm; 24 h incubation |
Why This Matters
For agrochemical screening programs, the 4-methoxy substitution is essential to maintain herbicidal activity that is lost with the 4-hydroxy analog; procurement of the wrong substitution pattern (e.g., 4-hydroxycinnamanilide instead of 4-methoxycinnamanilide) would result in a compound that fails the primary activity threshold.
- [1] Vishnoi, S.; Agrawal, V.; Kasana, V.K. Synthesis and Structure−Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides. J. Agric. Food Chem. 2009, 57 (8), 3261–3265. View Source
